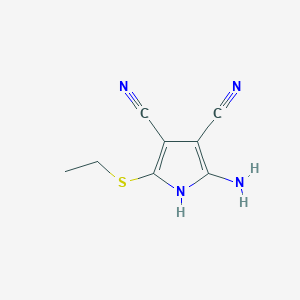
2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with amino, ethylsulfanyl, and dicarbonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile typically involves the reaction of 2-amino-3,4-dicyanopyrrole with ethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields of the desired product.
化学反应分析
Types of Reactions
2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The dicarbonitrile groups can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The ethylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the dicarbonitrile groups can form hydrogen bonds with amino acid residues .
相似化合物的比较
Similar Compounds
2-Amino-5-ethylpyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrrole ring.
2-Amino-5-arylazothiazole: Contains a thiazole ring and has been studied for its antibacterial properties.
Uniqueness
2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile is unique due to the presence of both ethylsulfanyl and dicarbonitrile groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
1501-08-2 |
|---|---|
分子式 |
C8H8N4S |
分子量 |
192.24 g/mol |
IUPAC 名称 |
2-amino-5-ethylsulfanyl-1H-pyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C8H8N4S/c1-2-13-8-6(4-10)5(3-9)7(11)12-8/h12H,2,11H2,1H3 |
InChI 键 |
HPLXQDYPMZVLOB-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C(=C(N1)N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)
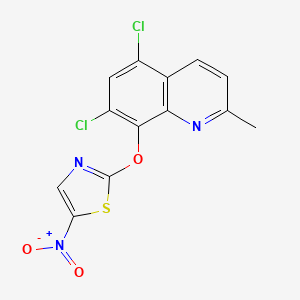
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
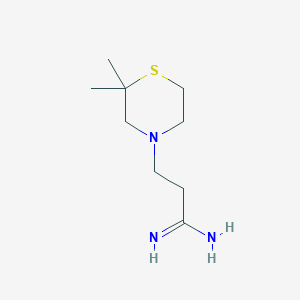

![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
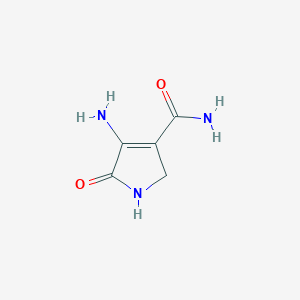
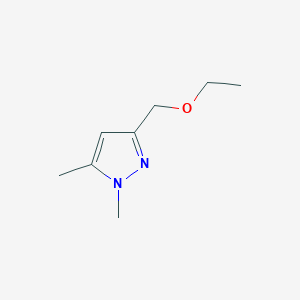
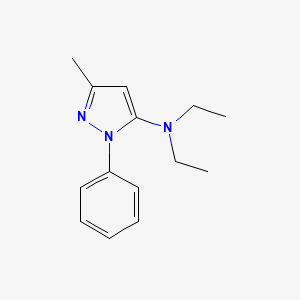
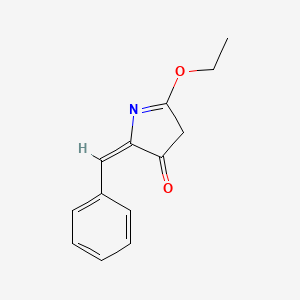
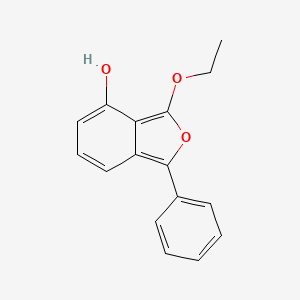
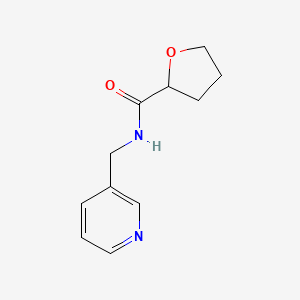
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)

